6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: 253.25 g/mol
This compound belongs to the class of pyrazolo-triazolo-pyrimidine derivatives, which have shown promising biological activities. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes:
-
Retro Diels–Alder Reaction
- Starting from a suitable precursor, a thermal retro Diels–Alder reaction can be employed to form the pyrazolo-triazolo-pyrimidine scaffold .
- This reaction involves breaking the cyclic structure to regenerate the desired compound.
-
Microwave-Mediated Synthesis
- A catalyst-free, eco-friendly method using microwave conditions has been established for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines .
- This approach minimizes environmental impact and enhances efficiency.
Industrial Production:
- While specific industrial production methods are proprietary, the synthetic routes mentioned above can serve as a starting point for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block for designing novel compounds with potential biological activities.
Biology: Investigated for its effects on cell growth, apoptosis, and cell cycle progression.
Medicine: Potential as an anticancer agent due to its CDK2 inhibitory activity.
Industry: May find applications in drug discovery and development.
Mechanism of Action
Molecular Targets: CDK2 (Cyclin-Dependent Kinase 2) is a key target.
Pathways Involved: Inhibition of CDK2 disrupts cell cycle progression, leading to cell growth arrest and apoptosis.
Comparison with Similar Compounds
Unique Features: The pyrazolo-triazolo-pyrimidine scaffold sets it apart.
Similar Compounds: Other pyrazolo-triazolo-pyrimidines, such as roscovitine derivatives, share structural similarities.
Properties
Molecular Formula |
C13H13N5O2 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H13N5O2/c1-19-10-4-3-8(5-11(10)20-2)9-6-15-13-16-7-17-18(13)12(9)14/h3-7H,14H2,1-2H3 |
InChI Key |
TXBSWBCOAXVGQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C(=NC=N3)N=C2)N)OC |
Origin of Product |
United States |
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